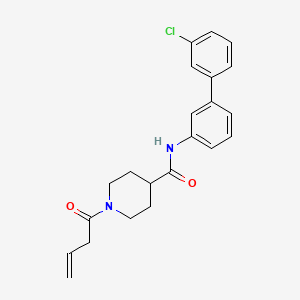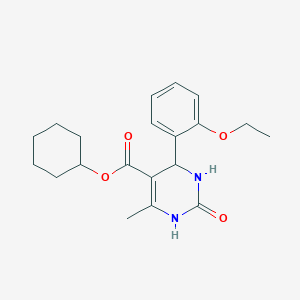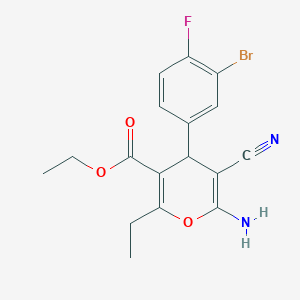![molecular formula C14H13BrClNO2S2 B5143791 4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCSB and is a member of the sulfonamide family of compounds. BCSB has been studied extensively for its diverse range of applications, including its use in scientific research, and
作用机制
The mechanism of action of BCSB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. BCSB has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. Additionally, BCSB has been shown to inhibit the growth of cancer cells by targeting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BCSB has been shown to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Additionally, BCSB has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using BCSB in lab experiments is its high potency and selectivity. BCSB has been shown to exhibit potent inhibitory activity against several enzymes and proteins, making it an excellent candidate for the development of therapeutic agents. Additionally, BCSB has excellent solubility in water, making it easy to work with in lab experiments. However, one of the limitations of using BCSB in lab experiments is its potential toxicity. BCSB has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the study of BCSB. One potential direction is the development of BCSB-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BCSB and its potential applications in various fields. Finally, the development of new synthesis methods for BCSB may lead to the production of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, BCSB is a promising compound with diverse potential applications in scientific research. Its high potency and selectivity make it an excellent candidate for the development of therapeutic agents, particularly in the treatment of cancer and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of BCSB and its potential limitations.
合成方法
The synthesis of BCSB involves the reaction of 4-bromoaniline with 4-chlorobenzenethiol, followed by the addition of sodium hydrosulfide and chlorosulfonic acid. The reaction is then quenched with sodium bicarbonate, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of BCSB with excellent purity.
科学研究应用
BCSB has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. BCSB has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, BCSB has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S2/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRKHNVFWAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)


![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)